2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJPDRSMBXMHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the acetamide group: The acetamide moiety can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline and acetic anhydride.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations .
Scientific Research Applications
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is recognized for various biological activities. The following sections detail its applications in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. This specific compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 1.88 |
| A549 (Lung Cancer) | 26 |
| HepG2 (Liver Cancer) | 0.74 mg/mL |
These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
These results indicate that this compound may serve as a viable alternative to established anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- A study evaluating a related compound indicated a reduction in tumor size in animal models.
- Another research highlighted the compound's effectiveness in lowering inflammatory markers in models of induced inflammation.
These findings underscore the therapeutic potential of this class of compounds.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo-Pyrimidine Core
The target compound’s analogs differ primarily in substituent positions and aromatic group modifications (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-Cl and 2-F substituents enhance electrophilicity compared to analogs with methyl or methoxy groups .
Steric Effects :
- The 2-methylphenyl group in reduces steric hindrance compared to bulkier substituents like 3,4-dichlorophenyl in .
Molecular Weight and Lipophilicity :
- The dichlorophenyl analog has the highest molecular weight (448.7), suggesting increased lipophilicity, which may affect membrane permeability.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.8 g/mol. It features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is essential for its biological activity. The presence of the 4-chlorophenyl and 2-fluorophenyl substituents contributes to its pharmacological properties.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as kinases and enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit certain kinases related to cancer progression, thereby inducing apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- A549 (lung cancer) : Exhibited significant growth inhibition with IC50 values ranging from 26 µM to lower depending on structural modifications.
- NCI-H460 (lung cancer) : Demonstrated cytotoxicity with IC50 values reported as low as 0.95 nM in certain derivatives .
Anti-inflammatory Activity
In addition to anticancer properties, compounds within this class have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation have been documented in various studies.
Case Studies
Several case studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MCF7 Cells : A derivative similar to the target compound was evaluated for its cytotoxic effects on MCF7 cells. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations correlating with the observed IC50 values.
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential for therapeutic application in oncology.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis typically involves condensation of pyrazolo[3,4-d]pyrimidinone intermediates with substituted α-chloroacetamides. For example, reacting 1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine with N-(2-fluorophenyl)-α-chloroacetamide under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry and reaction time.
Q. How is the molecular structure characterized using spectroscopic and crystallographic techniques?
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) confirms the planar pyrazolo[3,4-d]pyrimidinone core and acetamide side-chain orientation.
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 4.3 ppm (acetamide methylene) .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (C₂₀H₁₄ClFN₅O₂: 428.07 g/mol).
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >98% .
- Thermogravimetric analysis (TGA) : Decomposition onset at 210°C indicates thermal stability.
- Forced degradation studies : Acidic/basic conditions (0.1M HCl/NaOH, 24h) reveal hydrolytic stability of the acetamide group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between calculated and observed NMR shifts (e.g., acetamide proton splitting) are addressed via:
Q. What strategies optimize synthetic yield and scalability using Design of Experiments (DoE)?
A DoE approach (e.g., Box-Behnken design) evaluates factors:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Reaction time | 6–24h | 18h |
| Solvent (DMF volume) | 10–30 mL | 20 mL |
| Yield increases from 45% to 72% by prioritizing temperature and solvent volume interactions . |
Q. What computational methods predict biological targets and binding mechanisms?
Q. How does SAR of pyrazolo[3,4-d]pyrimidine derivatives inform analog design?
Key structural determinants for antiproliferative activity (tested on A549 lung cancer cells):
Q. What methodologies address solubility challenges in preclinical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
